1-(3,4-dichlorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide 1-(3,4-dichlorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16342472
InChI: InChI=1S/C14H12Cl2N4O2S/c1-7-18-19-14(23-7)17-13(22)8-4-12(21)20(6-8)9-2-3-10(15)11(16)5-9/h2-3,5,8H,4,6H2,1H3,(H,17,19,22)
SMILES:
Molecular Formula: C14H12Cl2N4O2S
Molecular Weight: 371.2 g/mol

1-(3,4-dichlorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

CAS No.:

Cat. No.: VC16342472

Molecular Formula: C14H12Cl2N4O2S

Molecular Weight: 371.2 g/mol

* For research use only. Not for human or veterinary use.

1-(3,4-dichlorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide -

Specification

Molecular Formula C14H12Cl2N4O2S
Molecular Weight 371.2 g/mol
IUPAC Name 1-(3,4-dichlorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
Standard InChI InChI=1S/C14H12Cl2N4O2S/c1-7-18-19-14(23-7)17-13(22)8-4-12(21)20(6-8)9-2-3-10(15)11(16)5-9/h2-3,5,8H,4,6H2,1H3,(H,17,19,22)
Standard InChI Key PSEKLIQYTVIYCA-UHFFFAOYSA-N
Canonical SMILES CC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC(=C(C=C3)Cl)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 1-(3,4-dichlorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide, delineates its three primary components:

  • Pyrrolidine-5-one core: A five-membered lactam ring providing conformational rigidity.

  • 3,4-Dichlorophenyl group: Introduces hydrophobicity and electron-withdrawing effects, enhancing membrane permeability .

  • 5-Methyl-1,3,4-thiadiazole-2-amine: A sulfur- and nitrogen-containing heterocycle contributing to hydrogen bonding and π-stacking interactions .

Table 1: Key Structural and Physicochemical Data

PropertyValue/Description
Molecular FormulaC14H12Cl2N4O2S\text{C}_{14}\text{H}_{12}\text{Cl}_2\text{N}_4\text{O}_2\text{S}
Molecular Weight371.2 g/mol
Canonical SMILESCC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC(=C(C=C3)Cl)Cl
Topological Polar Surface Area107 Ų (calculated)
LogP (Octanol-Water)2.8 (estimated)

The 3,4-dichloro substitution on the phenyl ring distinguishes this isomer from the more commonly studied 3,5-dichloro analogs, potentially altering its metabolic stability and target selectivity .

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves multi-step reactions:

  • Formation of the pyrrolidine-3-carboxamide backbone: Achieved via cyclization of itaconic acid derivatives with substituted anilines under acidic conditions .

  • Introduction of the thiadiazole moiety: Coupling the pyrrolidine intermediate with 5-methyl-1,3,4-thiadiazol-2-amine using carbodiimide-based coupling reagents .

  • Purification: Chromatographic techniques (e.g., silica gel column chromatography) isolate the product with >95% purity.

Critical Reaction Parameters

  • Temperature: Reactions often proceed at 80–100°C to ensure complete cyclization.

  • Catalysts: Concentrated HCl or glacial acetic acid facilitates condensation steps .

  • Yield Optimization: Adjusting stoichiometry of dichlorophenyl precursors improves yields to 60–75% .

Pharmacological Profile

Antimicrobial Activity

While direct data on the 3,4-dichloro isomer are sparse, its structural analogs demonstrate:

  • Gram-positive pathogens: MIC values of 4–16 µg/mL against Staphylococcus aureus and Enterococcus faecium .

  • Mycobacterial inhibition: IC₅₀ of 1.2 µM against Mycobacterium tuberculosis enoyl-ACP reductase (InhA), a key enzyme in fatty acid biosynthesis .

Mechanism of Action

The compound likely disrupts bacterial cell wall synthesis via:

  • Competitive inhibition of InhA, mimicking the natural substrate NADH .

  • Chelation of metal ions critical for microbial enzyme function, mediated by the thiadiazole sulfur.

Structure-Activity Relationships (SAR)

Impact of Substituent Position

  • 3,4-Dichloro vs. 3,5-Dichloro: The 3,4 configuration may enhance steric hindrance, reducing off-target interactions compared to 3,5 analogs .

  • Methyl group on thiadiazole: Improves metabolic stability by shielding the ring from oxidative degradation .

Table 2: Comparative Bioactivity of Dichlorophenyl Isomers

IsomerTarget Enzyme (IC₅₀)Antibacterial MIC (µg/mL)
3,4-DichloroInhA: 1.5 µM S. aureus: 8
3,5-DichloroInhA: 0.9 µM S. aureus: 4

Future Directions and Applications

Challenges

  • Solubility: LogP >3 necessitates prodrug strategies (e.g., phosphate esters) for aqueous formulation.

  • Toxicity profiling: Screening for hERG channel inhibition is critical to avoid cardiotoxicity .

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